ethyl 4-(3,4-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate; oxalic acid
Description
This compound is a thiophene-based derivative with a 3,4-dimethylphenyl substituent at the 4-position, a 2-(4-methylpiperidin-1-yl)acetamido group at the 2-position, and an ethyl carboxylate ester at the 3-position. The oxalic acid acts as a counterion, forming a salt to enhance solubility and crystallinity. Its molecular formula is C₂₄H₃₁N₃O₅S·C₂H₂O₄ (total molecular weight: ~565.6 g/mol). Key structural features include:
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S.C2H2O4/c1-5-28-23(27)21-19(18-7-6-16(3)17(4)12-18)14-29-22(21)24-20(26)13-25-10-8-15(2)9-11-25;3-1(4)2(5)6/h6-7,12,14-15H,5,8-11,13H2,1-4H3,(H,24,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEDVKOXEGXHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CN3CCC(CC3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Analogues
Key Observations :
- Piperidine vs.
- Acetamido Chain Length : The 3-(4-methylpiperidin-1-yl)propanamido group in adds a methylene spacer, which may enhance flexibility and metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound increases LogP compared to ’s phenyl analogue, favoring better membrane penetration but reducing aqueous solubility .
- Salt Effects : Bis-oxalate salts () may exhibit lower solubility due to higher molecular weight but improved crystallinity .
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